1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Description
1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained increasing attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques
A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including compounds similar to "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," was developed using microwave irradiation. This technique offers a simpler and more efficient synthesis pathway, yielding satisfactory results in terms of reaction time and product yield compared to conventional heating methods (Li & Chen, 2008).
Anticancer Activity
Another study designed and synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds, structurally related to "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," showed significant effects in inhibiting the proliferation of cancer cells, indicating potential as new anticancer agents (Feng et al., 2020).
Antibacterial and Antifungal Activities
Compounds derived from 1,3,4-thiadiazol-2-yl urea have also been investigated for their antibacterial and antifungal activities. A study on 2-thiouracil-5-sulphonamide derivatives, which share a common structural motif with the compound of interest, reported significant antibacterial and antifungal effects (Fathalla et al., 2005).
Electropolymerization and Electrochromic Properties
Research into thiadiazolo[3,4-c]pyridine and related compounds, such as "1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea," has led to the development of donor–acceptor–donor (D–A–D) polymers with applications in electrochromics. These materials exhibit unique optical properties and fast response times, making them suitable for green and near-infrared electrochromic devices (Ming et al., 2015).
Fungicidal Activities
A specific derivative, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, was synthesized and showed excellent fungicidal activities against various pathogens, demonstrating the potential agricultural applications of these compounds (Song et al., 2008).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S2/c1-19-7-6-14-10(18)15-11-16-17-12(21-11)20-8-9-4-2-3-5-13-9/h2-5H,6-8H2,1H3,(H2,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLBDHVNWKYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea |
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